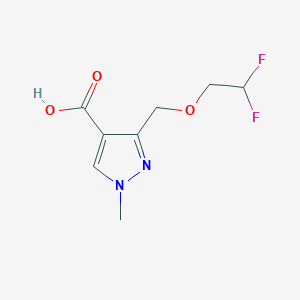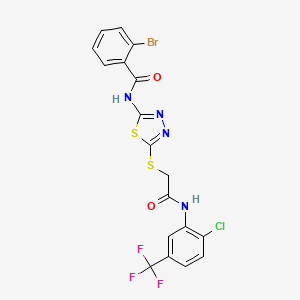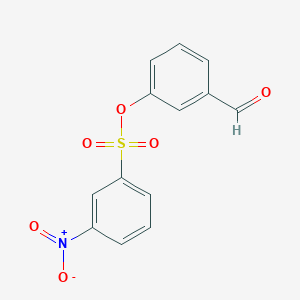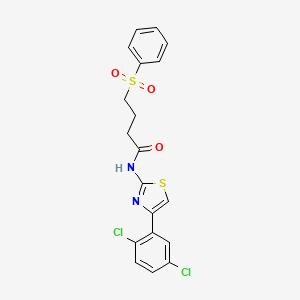![molecular formula C9H7ClN2O2 B2610249 2-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]phenol CAS No. 329213-07-2](/img/structure/B2610249.png)
2-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]phenol is a chemical compound with the CAS Number: 329213-07-2 . It has a molecular weight of 210.62 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H7ClN2O2/c10-5-8-11-12-9(14-8)6-3-1-2-4-7(6)13/h1-4,13H,5H2 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
The melting point of this compound is reported to be between 110-112 degrees Celsius .Applications De Recherche Scientifique
Antioxidant Activity
- Research on similar compounds, such as 2,6-di-tert-butyl-4-(5-aryl-1,3,4-oxadiazol-2-yl)phenols, has demonstrated significant antioxidant properties. These compounds were synthesized and characterized, showing considerable free-radical scavenging ability in both DPPH and ferric reducing antioxidant power assays (Shakir, Ariffin, & Abdulla, 2014).
Application in Organic Light-Emitting Diodes (OLEDs)
- A study developed new heteroleptic iridium(III) complexes using 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol as an ancillary ligand, demonstrating their application in OLEDs. These complexes exhibited superior performance and low efficiency roll-off, indicating their potential in high-efficiency OLEDs (Jin et al., 2014).
Antibacterial Properties
- Schiff base compounds including 2-((4-amino-1,2,5-oxadiazol-3-ylimino)methyl)-4-(phenyldiazenyl) phenol were synthesized and showed significant antibacterial activities against Staphylococcus aureus and Bacillus cereuss. These findings suggest potential applications in combating bacterial infections (Kakanejadifard et al., 2013).
Potential Anticancer Agents
- Certain 1,2,4-oxadiazoles have been identified as novel apoptosis inducers with activity against breast and colorectal cancer cell lines. These compounds have shown the capability to arrest cells in the G(1) phase, followed by induction of apoptosis, highlighting their potential as anticancer agents (Zhang et al., 2005).
Selective Fluoride Chemosensors
- Novel anion sensors containing 1,3,4-oxadiazole groups have been developed for selective fluoride sensing. Their ability to undergo color changes upon addition of fluoride ions suggests potential applications in environmental monitoring and analytical chemistry (Ma et al., 2013).
Mécanisme D'action
Target of Action
Chloromethyl compounds and oxadiazoles are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals . The specific target of action would depend on the final compound that “2-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]phenol” is used to synthesize.
Mode of Action
Chloromethyl groups are often used in organic synthesis because they can undergo a variety of reactions, including nucleophilic substitution . Oxadiazoles, on the other hand, are heterocyclic compounds that are often used in the design of new drugs due to their diverse biological activities .
Biochemical Pathways
The specific biochemical pathways affected by “this compound” would depend on the final compound it is used to synthesize. Phenolic compounds, which this compound is a derivative of, are known to be involved in various biochemical pathways due to their antioxidant properties .
Propriétés
IUPAC Name |
2-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c10-5-8-11-12-9(14-8)6-3-1-2-4-7(6)13/h1-4,13H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIZCIDTXTBDEEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)CCl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-fluoro-4-methylphenyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2610166.png)





![2-ethoxy-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2610178.png)



![3-{3-[(3-Methylbenzyl)sulfanyl]-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl}propanoic acid](/img/structure/B2610183.png)
![2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2610184.png)

![2-[6-(2,4-Dimethylphenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B2610189.png)
